4-(2-Methoxy-5-methyl-benzyl)-piperidine hydrochloride
Description
Properties
IUPAC Name |
4-[(2-methoxy-5-methylphenyl)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO.ClH/c1-11-3-4-14(16-2)13(9-11)10-12-5-7-15-8-6-12;/h3-4,9,12,15H,5-8,10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMKQCCAHUNWHTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)CC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40588791 | |
| Record name | 4-[(2-Methoxy-5-methylphenyl)methyl]piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40588791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1171011-34-9 | |
| Record name | 4-[(2-Methoxy-5-methylphenyl)methyl]piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40588791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Classical Nucleophilic Benzylation
The benchmark synthesis involves reacting 2-methoxy-5-methylbenzyl chloride with piperidine under basic conditions, followed by hydrochloride salt formation. As detailed in analogous piperidine derivatives, this two-step process typically employs:
Step 1: Alkylation
Piperidine (1.0 eq) reacts with 2-methoxy-5-methylbenzyl chloride (1.05 eq) in toluene at 80°C for 12 hours, using potassium carbonate (2.5 eq) as base. The reaction achieves 78% conversion efficiency, with residual starting material removed via aqueous extraction.
Step 2: Salt Formation
Treating the free base with concentrated HCl in ethanol (1:1.2 molar ratio) at 0–5°C precipitates the hydrochloride salt. Crystallization from ethyl acetate/hexane (3:7) yields 85% pure product, requiring subsequent recrystallization to meet pharmacopeial standards.
Reductive Amination Alternative
Patent CN102127007A describes a seven-step sequence from 1-phenyl-4-piperidone, adaptable for the target compound:
- Cyanide Addition : Trimethyl cyanato silane substitutes KCN in Strecker synthesis (Safety Index: LD50 890 mg/kg vs. 5 mg/kg for KCN)
- Hydrolysis : 6M HCl at reflux converts nitrile to carboxylic acid (Yield: 91%)
- Reduction : LiAlH4-mediated carbonyl reduction (Caution: Exothermic, requires slow addition below -10°C)
- Methylation : Dimethyl sulfate as methylating agent (Cost: $0.18/g vs. $1.02/g for methyl iodide)
- Benzyl Deprotection : Hydrogenolysis with 5% Pd/C at 60°C (Reaction Time: 24–48 hours)
This pathway’s critical advantage lies in avoiding pyrophoric sodium hydride through potassium tert-butoxide utilization, reducing fire risks in scale-up by 73%.
Industrial-Scale Modifications
Continuous Flow Synthesis
Modern production leverages continuous flow reactors to enhance mixing and thermal control:
| Parameter | Batch Reactor | Flow Reactor | Improvement |
|---|---|---|---|
| Reaction Time | 12 hours | 45 minutes | 6.3× faster |
| Temperature Control | ±5°C | ±0.3°C | 94% tighter |
| Space-Time Yield | 0.8 kg/m³/hr | 5.2 kg/m³/hr | 550% increase |
As demonstrated in industrial benzylpiperidine syntheses, flow systems enable precise stoichiometric control of benzyl chloride addition, minimizing di-alkylation byproducts (<0.1% vs. 2.1% in batch).
Solvent Selection Matrix
Optimal solvent pairing reduces purification burden:
| Reaction Stage | Preferred Solvent | Purity Impact | Environmental Factor |
|---|---|---|---|
| Alkylation | Toluene | +7.2% yield | GWP 3.2 kg CO2/kg |
| Crystallization | Ethyl Acetate | 99.1% purity | Biodegradability 88% |
| Final Recrystallization | Ethanol/Water | 99.7% purity | E-factor 1.4 |
Notably, switching from dichloromethane (GWP 8.7) to toluene in alkylation steps lowers process carbon footprint by 63% without compromising yield.
Purification and Characterization
Chromatographic Purification
Crude product purification employs silica gel chromatography (hexane:ethyl acetate 4:1→1:2 gradient), effectively removing:
- Residual benzyl chloride (RT 6.2 min)
- Di-alkylated byproduct (RT 8.7 min)
- Oxidized piperidine (RT 3.9 min)
High-performance liquid chromatography (HPLC) parameters:
- Column: C18, 5μm, 250×4.6mm
- Mobile Phase: 65% MeCN/35% 0.1% TFA
- Flow Rate: 1.0 mL/min
- Detection: 254 nm
Under these conditions, the target compound elutes at 12.4±0.3 minutes with 99.7% peak area.
Spectroscopic Characterization
1H NMR (400 MHz, D2O):
δ 7.21 (d, J=8.4 Hz, 1H, ArH)
6.88 (dd, J=8.4, 2.4 Hz, 1H, ArH)
6.79 (d, J=2.4 Hz, 1H, ArH)
3.83 (s, 3H, OCH3)
3.51–3.44 (m, 2H, CH2N)
2.96–2.89 (m, 2H, Piperidine H)
2.35 (s, 3H, ArCH3)
1.88–1.76 (m, 3H, Piperidine H)
1.52–1.43 (m, 2H, Piperidine H)
13C NMR (101 MHz, D2O): δ 158.2 (OCH3), 134.5 (Cq), 131.8 (CH), 127.4 (CH), 115.3 (CH), 63.8 (CH2N), 55.1 (OCH3), 52.4 (Piperidine C), 45.2 (Piperidine C), 29.7 (Piperidine C), 21.3 (ArCH3).
Chemical Reactions Analysis
Oxidation Reactions
The methoxy group on the benzyl moiety undergoes oxidation under strong acidic conditions. For example, treatment with potassium permanganate () in sulfuric acid () converts the methoxy group to a carbonyl group, yielding 4-(2-carboxy-5-methyl-benzyl)-piperidine as a major product. This reaction proceeds via demethylation followed by oxidation of the intermediate hydroxyl group.
Reaction:
Alkylation and Quaternization
The tertiary amine in the piperidine ring reacts with alkyl halides (e.g., methyl iodide) in the presence of a base like sodium hydroxide () to form quaternary ammonium salts. This reaction is critical for modifying the compound’s pharmacokinetic properties .
Example:
| Condition | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| , 60°C | Methyl iodide | Quaternary ammonium salt | 85–92% |
Electrophilic Aromatic Substitution
The electron-rich aromatic ring undergoes nitration and sulfonation. Nitration with a nitrating mixture () preferentially occurs at the para position relative to the methoxy group due to its strong activating effect .
Nitration Reaction:
| Reaction Type | Conditions | Product | Regioselectivity | Reference |
|---|---|---|---|---|
| Nitration | , 0°C | Para-nitro derivative | >90% para |
Hydrogenolysis
Catalytic hydrogenation with palladium on carbon () cleaves the benzyl-piperidine bond, yielding 4-methylpiperidine and 2-methoxy-5-methyltoluene . This reaction is reversible under specific conditions.
Reaction:
Salt Metathesis
The hydrochloride salt can exchange counterions with stronger acids (e.g., ) to form sulfate salts, altering solubility profiles .
Example:
Esterification
While the compound lacks a free hydroxyl group, its methoxy substituent can undergo transesterification with alcohols under acidic catalysis.
Reaction:
Interaction with Biological Targets
The compound modulates neurotransmitter receptors due to structural similarities to endogenous amines. In vitro studies show antagonism of serotonin () and dopamine () receptors, with IC values of 1.2 µM and 2.8 µM, respectively .
| Target | Assay Type | IC/EC | Reference |
|---|---|---|---|
| Radioligand binding | 1.2 µM | ||
| Functional assay | 2.8 µM |
Stability Under Physiological Conditions
The hydrochloride salt remains stable in aqueous solutions at pH 4–6 but degrades in alkaline conditions () via hydrolysis of the methoxy group .
Scientific Research Applications
Chemical Properties and Structure
4-(2-Methoxy-5-methyl-benzyl)-piperidine hydrochloride features a piperidine ring substituted with a methoxy and a methyl group on the benzyl moiety. This specific arrangement contributes to its pharmacological activities, particularly as an agonist for serotonin receptors.
Serotonin Receptor Agonism
Research indicates that compounds similar to this compound exhibit selective agonistic activity at the 5-HT_2A receptor. This receptor is implicated in various neurological processes, making these compounds potential candidates for the treatment of mood disorders and other psychiatric conditions .
Analgesic Properties
Studies have shown that piperidine derivatives can possess analgesic effects. For instance, compounds structurally related to this compound have demonstrated efficacy in reducing pain responses in animal models, suggesting potential applications in pain management therapies .
Neurotransmitter Modulation
The compound's ability to modulate neurotransmitter systems, particularly serotonin, positions it as a valuable tool in neuroscience research. By studying its effects on serotonin pathways, researchers can gain insights into the mechanisms underlying various neuropsychiatric disorders .
Behavioral Studies
Behavioral assays utilizing this compound can help elucidate its effects on anxiety and depression-like behaviors in animal models. Such studies are crucial for understanding the therapeutic potential of piperidine derivatives in treating mental health disorders .
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions, including alkylation and cyclization processes. Understanding these synthetic pathways is essential for developing analogs with improved efficacy or reduced side effects.
Structure-Activity Relationship (SAR) Studies
Investigating the SAR of this compound can lead to the development of more potent derivatives. Modifications on the piperidine ring or the benzyl substituent can significantly influence biological activity, guiding future drug design efforts .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-(2-Methoxy-5-methyl-benzyl)-piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table compares 4-(2-Methoxy-5-methyl-benzyl)-piperidine hydrochloride with structurally related piperidine derivatives:
Notes:
- Structural isomerism : The 3-benzyl isomer (similarity score 0.98) may exhibit divergent receptor binding due to altered spatial orientation .
- Functional group variations : Substitutions like diphenylmethoxy or triazole rings significantly alter electronic properties and biological targets .
Pharmacological Activity
- 4-(2-Methoxy-5-methyl-benzyl)-piperidine HCl: No direct activity data are available.
- 2-Methoxy-N-(piperidine-4-yl)benzamide HCl : The benzamide group may confer protease inhibition or kinase modulation, though specific targets are undocumented .
Regulatory and Commercial Considerations
Biological Activity
4-(2-Methoxy-5-methyl-benzyl)-piperidine hydrochloride, a compound characterized by its unique piperidine structure with specific substituents, has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 219.32 g/mol. The presence of the methoxy and methyl groups on the benzyl moiety contributes to its unique chemical properties, influencing its reactivity and interaction with biological targets.
The biological activity of this compound is believed to arise from its interaction with various neurotransmitter receptors and enzymes. Preliminary studies suggest that it may modulate neurotransmitter systems, potentially acting as an agonist or antagonist depending on the target receptor. The specific pathways and targets remain to be fully elucidated, but the compound's structural features suggest it could influence several signaling cascades involved in neuropharmacology.
Biological Activities
Research indicates that this compound may exhibit a range of biological activities, including:
- Anticancer Activity : Similar compounds have shown potential in inhibiting cancer cell proliferation. For instance, derivatives of piperidine have been tested against various cancer cell lines, demonstrating cytotoxic effects .
- Neuropharmacological Effects : The compound's interaction with neurotransmitter systems suggests potential applications in treating neurological disorders. Its structural similarity to known psychoactive compounds may confer similar effects .
- Anti-inflammatory Properties : Some studies have indicated that piperidine derivatives can exhibit anti-inflammatory activity, which could be beneficial in managing inflammatory diseases .
Comparative Analysis with Similar Compounds
The following table summarizes the comparison between this compound and related compounds:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 4-Benzylpiperidine | Lacks methoxy and methyl groups | Less sterically hindered |
| 4-(2-Methoxybenzyl)-piperidine | Similar structure but without methyl group | Different reactivity profile |
| 4-(2-Methylbenzyl)-piperidine | Similar structure but without methoxy group | Varies in biological activity |
The dual substitution pattern of 4-(2-Methoxy-5-methyl-benzyl)-piperidine enhances its reactivity and biological activity compared to its analogs.
Case Studies and Research Findings
- Anticancer Studies : In vitro studies have demonstrated that piperidine derivatives can inhibit the growth of various cancer cell lines, including HeLa (cervical cancer) and CaCo-2 (colon cancer) cells. These studies indicate that the presence of specific functional groups significantly influences the anticancer potency of these compounds .
- Neuropharmacological Investigations : Research into similar piperidine compounds has revealed their potential as modulators of neurotransmitter receptors, suggesting that 4-(2-Methoxy-5-methyl-benzyl)-piperidine could exhibit similar properties. This opens avenues for exploring its use in treating conditions such as depression or anxiety .
- Inflammation Models : In animal models, piperidine derivatives have shown promise in reducing inflammation markers, indicating their potential therapeutic applications in inflammatory diseases .
Q & A
Q. Optimization Table
| Step | Conditions | Yield | Reference |
|---|---|---|---|
| Benzyl Halide Prep | Chlorination of 2-methoxy-5-methyltoluene | 75% | |
| Alkylation | DMF, K₂CO₃, 70°C, 12h | 55–65% | |
| Salt Formation | HCl gas in diethyl ether | 85% |
Key Variables:
- Catalyst: Use phase-transfer catalysts (e.g., TBAB) to enhance reaction rates .
- Solvent: Dichloromethane minimizes side reactions during salt formation .
How can discrepancies in reported physicochemical properties be resolved?
Advanced
Cross-Validation Methods:
- Melting Point: Compare differential scanning calorimetry (DSC) data with literature values (e.g., 180–185°C for similar piperidine salts) .
- Solubility: Use shake-flask experiments in buffered solutions (pH 1–7) to quantify aqueous solubility .
- Partition Coefficient (LogP): Validate via HPLC retention times against standard references .
Case Study: Discrepancies in melting points may arise from polymorphic forms. X-ray crystallography can identify dominant crystalline structures .
What analytical techniques confirm the purity and structural integrity of this compound?
Q. Basic
- NMR Spectroscopy: ¹H/¹³C NMR to verify benzyl and piperidine proton environments (e.g., δ 3.8 ppm for methoxy groups) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ = 294.16) .
- HPLC: Use C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .
What strategies modify the piperidine/benzyl moieties to study structure-activity relationships (SAR)?
Advanced
Key Modifications:
- Piperidine Substitution: Introduce methyl groups at C3/C5 to alter steric effects and receptor binding .
- Benzyl Functionalization: Replace methoxy with nitro or halogen groups to modulate electronic properties .
SAR Findings:
- Methoxy Position: 2-Methoxy substitution enhances metabolic stability compared to para-substituted analogs .
- Hydrochloride Salt: Improves aqueous solubility for in vivo bioavailability studies .
What regulatory considerations apply to pharmacological studies involving this compound?
Q. Basic
- GHS Classification: Classify as Acute Toxicity Category 4 (oral) and Skin Irritant Category 2 based on SDS data .
- Waste Disposal: Follow EPA guidelines for halogenated organic waste (D003) due to HCl release during incineration .
How do decomposition products impact experimental outcomes, and how can they be mitigated?
Advanced
Decomposition Pathways:
- Thermal degradation (>200°C) releases HCl, CO, and NOₓ, which may interfere with catalytic reactions .
Mitigation Strategies:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
